molecular formula C20H21N5O B6979449 5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide

5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B6979449
M. Wt: 347.4 g/mol
InChI Key: RFYLHGVRXGVJFX-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The imidazo[1,2-a]pyrimidine moiety in this compound is known for its significant pharmacological activities, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-19(17-9-8-16(23-17)13-2-3-13)22-15-6-4-14(5-7-15)18-12-25-11-1-10-21-20(25)24-18/h1,4-7,10-13,16-17,23H,2-3,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYLHGVRXGVJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(N2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclopropyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications .

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